6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate
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Overview
Description
6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chlorine atoms at positions 6 and 8, a piperazine moiety at position 3, and an oxalate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorine Atoms: Chlorination at positions 6 and 8 can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Formation of the Oxalate Salt: The final step involves the reaction of the chromenone derivative with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to dihydro derivatives.
Substitution: The chlorine atoms at positions 6 and 8 can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: N-oxides of the piperazine moiety.
Reduction: Dihydro derivatives of the chromenone core.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
6,8-dichloro-3-methylchromone: Lacks the piperazine moiety and oxalate group.
3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one: Lacks the chlorine atoms at positions 6 and 8.
6,8-dichloro-4H-chromen-4-one: Lacks both the piperazine moiety and oxalate group.
Uniqueness
6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
6,8-dichloro-3-[(4-methylpiperazin-1-yl)methyl]chromen-4-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2.C2H2O4/c1-18-2-4-19(5-3-18)8-10-9-21-15-12(14(10)20)6-11(16)7-13(15)17;3-1(4)2(5)6/h6-7,9H,2-5,8H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMELBYANYPAELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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